molecular formula C4H9N3S B1270964 4-Allylthiosemicarbazide CAS No. 3766-55-0

4-Allylthiosemicarbazide

Cat. No.: B1270964
CAS No.: 3766-55-0
M. Wt: 131.2 g/mol
InChI Key: CZLPCLANGIXFIE-UHFFFAOYSA-N
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Description

4-Allylthiosemicarbazide is an organic compound with the molecular formula C4H9N3S. It is a derivative of thiosemicarbazide, characterized by the presence of an allyl group attached to the nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Allylthiosemicarbazide can be synthesized through the reaction of allyl isothiocyanate with hydrazine hydrate in ethanol. The reaction typically proceeds under mild conditions, yielding the desired product with a high degree of purity . The general reaction scheme is as follows:

Allyl isothiocyanate+Hydrazine hydrateThis compound\text{Allyl isothiocyanate} + \text{Hydrazine hydrate} \rightarrow \text{this compound} Allyl isothiocyanate+Hydrazine hydrate→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations. The use of continuous flow reactors and automated synthesis systems can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Allylthiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiosemicarbazides.

Mechanism of Action

The mechanism of action of 4-allylthiosemicarbazide involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s ability to form complexes with metal ions also plays a crucial role in its antimicrobial and anticancer activities . Additionally, its corrosion inhibition properties are attributed to the formation of a protective film on metal surfaces, preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylthiosemicarbazide: Similar in structure but with a phenyl group instead of an allyl group.

    Thiosemicarbazide: The parent compound without any substituents on the nitrogen atom.

    4-Methylthiosemicarbazide: Contains a methyl group instead of an allyl group.

Uniqueness

4-Allylthiosemicarbazide is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The allyl group enhances its ability to participate in various chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1-amino-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3S/c1-2-3-6-4(8)7-5/h2H,1,3,5H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLPCLANGIXFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191081
Record name Hydrazinecarbothioamide, N-2-propenyl- (9CI)
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Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3766-55-0
Record name 4-Allylthiosemicarbazide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Semicarbazide, 4-allyl-3-thio-
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Record name 4-Allylthiosemicarbazide
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Record name 4-allylthiosemicarbazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical applications of 4-Allylthiosemicarbazide in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. It's primarily used to prepare various heterocyclic compounds, including substituted triazoles [] and imidazolidinediones []. These heterocyclic compounds often exhibit biological activities, making them attractive targets for pharmaceutical research.

Q2: How does this compound interact with metal ions, and what are the implications of this interaction?

A2: this compound acts as a ligand, readily forming complexes with various metal ions, including Copper (I) [], Chromium (III) [], Palladium (II), Gold (III), and Silver (I) []. This complexation ability stems from the presence of sulfur and nitrogen donor atoms within its structure. These metal complexes can exhibit distinct properties compared to the free ligand, opening possibilities for applications in areas like catalysis and analytical chemistry. For instance, this compound enables the cloud point extraction of Pd(II), Au(III), and Ag(I), facilitating their preconcentration and detection by graphite furnace atomic absorption spectrometry [].

Q3: Has this compound demonstrated any promising biological activities?

A3: While this compound itself hasn't been extensively studied for biological activity, its derivatives show promising results. For example, a series of 4-allyl/amino-5-aryl-1,2,4-triazoles synthesized from this compound were tested for antibacterial and antifungal effects against various microorganisms, including Escherichia coli, Bacillus subtilis, Salmonella enteritidis, Staphylococcus aureus, Aspergillus niger and Candida albicans []. Similarly, synthesized 1-substituted benzylideneamino-2-thioxo-3-allyl-4,5-imidazolidinediones, also derived from this compound, exhibited anticonvulsant activity in mice models [].

Q4: What is the structural characterization of this compound?

A4: this compound has the molecular formula C4H11N3S and a molecular weight of 133.22 g/mol. Its structure has been confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and UV spectroscopy, alongside elemental analysis [, ].

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